Bazedoxifene HCl
CAS No.: 198480-56-7
Cat. No.: VC20745556
Molecular Formula: C30H34N2O3.HCl
Molecular Weight: 507.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198480-56-7 |
---|---|
Molecular Formula | C30H34N2O3.HCl |
Molecular Weight | 507.1 g/mol |
IUPAC Name | 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride |
Standard InChI | InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H |
Standard InChI Key | COOWZQXURKSOKE-UHFFFAOYSA-N |
SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl |
Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl |
Chemical Structure and Properties
Bazedoxifene hydrochloride is chemically identified as 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol hydrochloride . This compound has a molecular formula of C₃₀H₃₅ClN₂O₃ and a molecular weight of 507.06 daltons . The chemical structure features an indole core with specific substitutions that confer its selective binding characteristics to estrogen receptors.
The physical and chemical properties of bazedoxifene hydrochloride are summarized in the following table:
Property | Value |
---|---|
CAS Number | 198480-56-7 |
Molecular Weight | 507.06 |
Molecular Formula | C₃₀H₃₅ClN₂O₃ |
Solubility in DMSO | 101 mg/mL (199.18 mM) |
Solubility in Water | Insoluble |
Solubility in Ethanol | Insoluble |
The compound's limited water solubility influences its pharmacokinetic properties and delivery formulations . It is typically administered as an oral dosage form, where the hydrochloride salt provides improved stability compared to the free base form .
Bazedoxifene hydrochloride functions through selective binding to estrogen receptors (ERs), exhibiting differential activity across various tissues. The compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with IC₅₀ values of 23 nM and 89-99 nM, respectively, demonstrating a slight preference for ERα . This binding affinity is approximately 10-fold lower than that of 17β-estradiol (IC₅₀ 3 ± 1 nM) and raloxifene (IC₅₀ 4 ± 3 nM) .
Upon binding to estrogen receptors, bazedoxifene hydrochloride acts as a tissue-selective modulator, functioning as an antagonist in some tissues while behaving as a partial agonist in others. In breast tissue, bazedoxifene hydrochloride demonstrates antagonistic properties, inhibiting 17β-estradiol-induced transcriptional activation and proliferation in MCF-7 breast cancer cells with an IC₅₀ of 0.19 nM . This antagonistic activity extends to other cell lines including CHO (ovarian), HepG2 (hepatic), and GTI-7 (neuronal) .
Beyond its interaction with estrogen receptors, bazedoxifene hydrochloride has been identified as an inhibitor of interleukin-6 (IL-6)/glycoprotein 130 (GP130) protein-protein interactions . This mechanism appears to contribute to some of its emerging therapeutic applications, particularly in the context of cancer research and inflammatory conditions .
Therapeutic Applications
Treatment of Postmenopausal Osteoporosis
The primary therapeutic application of bazedoxifene hydrochloride is in the prevention and treatment of osteoporosis in postmenopausal women . Large Phase III clinical trials have demonstrated that bazedoxifene hydrochloride increases bone mineral density, decreases levels of bone turnover markers, and significantly reduces the risk of new vertebral fractures compared to placebo .
In addition to its effects on bone, bazedoxifene hydrochloride has been shown to improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels . This favorable impact on lipid metabolism may provide additional cardiovascular benefits for postmenopausal women.
Research in Cancer Treatment
Emerging research suggests that bazedoxifene hydrochloride may have applications in cancer treatment, particularly through its ability to inhibit IL-6/GP130 protein-protein interactions . This mechanism is particularly relevant to pancreatic cancer research, where IL-6 signaling plays a significant role in tumor progression.
Bazedoxifene hydrochloride binds to the GP130 D1 domain and inhibits STAT3 phosphorylation induced by IL-6 and IL-11 in the GP130/STAT3 pathway signaling . At concentrations of 10-20 μM, bazedoxifene hydrochloride has been shown to inhibit STAT3 phosphorylation induced by cytokines in human pancreatic cancer cells . It also inhibits STAT3 nuclear translocation induced by IL-6 and blocks cell migration in pancreatic cancer cells through GP130 inhibition .
These findings suggest potential applications for bazedoxifene hydrochloride as an adjunctive treatment in certain cancers, particularly those where IL-6 signaling and STAT3 activation contribute to disease progression.
Preclinical Studies
In Vivo Studies
Animal studies have further characterized the biological effects of bazedoxifene hydrochloride across various tissues and physiological systems. In an immature rat model, bazedoxifene hydrochloride increased uterine wet weight by 35% at a dose of 0.5 mg/kg, compared to an 85% increase with raloxifene at the same dose and a 300% increase with ethinyl estradiol at 10 μg/kg . This demonstrates bazedoxifene hydrochloride's reduced uterotrophic activity compared to estrogen while still maintaining some tissue-specific effects.
In ovariectomized rats, treatment with 0.3 mg/day bazedoxifene hydrochloride maintained bone mass and bone strength comparable to effects seen with 2 μg/day ethinyl estradiol, 3 mg/day raloxifene, or sham-operated animals . This confirms the compound's efficacy in preserving bone integrity in a model of estrogen deficiency that mimics postmenopausal status.
These preclinical findings provided the foundation for subsequent clinical development, demonstrating bazedoxifene hydrochloride's potential to address postmenopausal bone loss while potentially offering an improved safety profile compared to existing SERMs and estrogen therapy.
Clinical Trials
The clinical development of bazedoxifene hydrochloride has progressed through multiple phases, culminating in large-scale Phase III trials that have established its efficacy and safety profile. These trials have primarily focused on postmenopausal osteoporosis, evaluating the compound's effects on bone mineral density, fracture risk, and various safety parameters.
Phase III clinical trials demonstrated that bazedoxifene hydrochloride effectively increased bone mineral density and decreased levels of bone turnover markers in postmenopausal women . These studies also showed a significant reduction in the risk of new vertebral fractures compared to placebo, establishing bazedoxifene hydrochloride's efficacy in preventing this common consequence of osteoporosis .
Clinical trials also evaluated bazedoxifene hydrochloride's effects on non-skeletal tissues and parameters. The compound improved lipid profiles by reducing total cholesterol and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol . These changes suggest potential cardiovascular benefits that may complement its skeletal effects in postmenopausal women.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume